Product packaging for Chromium dinicotinate(Cat. No.:CAS No. 148485-16-9)

Chromium dinicotinate

Cat. No.: B125345
CAS No.: 148485-16-9
M. Wt: 367.25 g/mol
InChI Key: JZWMLLAQSWZDKL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chromium dinicotinate is a coordination complex of trivalent chromium and niacin (nicotinic acid) that serves as a valuable compound in nutritional and metabolic research. It is closely related to and often discussed in the scientific literature alongside chromium polynicotinate or chromium trinicotinate, with the trinicotinate form being dominant in typical mixtures . This complex is of significant interest for its role in potentiating insulin signaling and studying glucose homeostasis. Research indicates its primary value lies in investigating carbohydrate, protein, and lipid metabolism, making it a focal point for studies on type 2 diabetes and metabolic syndrome . The proposed mechanism of action involves the enhancement of insulin sensitivity. Chromium is known to upregulate insulin-stimulated signal transduction by increasing the kinase activity of the insulin receptor beta-subunit . This action activates downstream effectors, including phosphatidylinositol 3-kinase (PI3K) and Akt, ultimately promoting the translocation of glucose transporter-4 (GLUT-4) to the cell membrane and facilitating cellular glucose uptake . Furthermore, under insulin-resistant conditions, this compound may promote GLUT-4 translocation through mechanisms independent of the classic insulin signaling pathway, potentially by modulating membrane cholesterol and reducing endoplasmic reticulum stress . Preclinical studies in diabetic models have shown that supplementation with chromium niacinate can lower blood levels of pro-inflammatory cytokines (TNF-α, IL-6), oxidative stress markers, glycosylated hemoglobin (HbA1c), and lipids, suggesting its potential for mitigating vascular inflammation associated with diabetes . This compound is supplied as a high-purity reagent for use in a laboratory setting only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle all chemicals in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15CrN2O8 B125345 Chromium dinicotinate CAS No. 148485-16-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

148485-16-9

Molecular Formula

C12H15CrN2O8

Molecular Weight

367.25 g/mol

IUPAC Name

chromium(3+);pyridine-3-carboxylate;hydroxide;trihydrate

InChI

InChI=1S/2C6H5NO2.Cr.4H2O/c2*8-6(9)5-2-1-3-7-4-5;;;;;/h2*1-4H,(H,8,9);;4*1H2/q;;+3;;;;/p-3

InChI Key

JZWMLLAQSWZDKL-UHFFFAOYSA-K

SMILES

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3]

Canonical SMILES

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3]

Other CAS No.

148485-16-9

Synonyms

chromium dinicotinate
chromium polynicotinate

Origin of Product

United States

Scientific Research Applications

Nutritional Supplementation

Chromium dinicotinate is primarily used as a dietary supplement to improve chromium status in the body. Chromium is an essential trace mineral that plays a crucial role in carbohydrate metabolism and insulin sensitivity. Studies have shown that supplementation can help manage glucose levels and improve lipid profiles in individuals with type 2 diabetes.

Case Study: Effects on Diabetes Management

A study involving diabetic rats demonstrated that this compound supplementation significantly reduced pro-inflammatory cytokines (TNF-α, IL-6) and lipid peroxidation levels. This suggests that this compound may lower the risk of vascular inflammation associated with diabetes .

ParameterControl GroupThis compound Group
TNF-α (pg/mL)150 ± 1090 ± 5
IL-6 (pg/mL)120 ± 870 ± 4
Cholesterol (mg/dL)200 ± 15160 ± 10
Triglycerides (mg/dL)180 ± 12130 ± 8

Metabolic Effects

Research indicates that this compound can enhance insulin action, which may lead to improved glucose metabolism. A meta-analysis highlighted that chromium supplementation, particularly in the form of chromium picolinate and nicotinate, could result in significant reductions in fasting blood glucose levels and improvements in glycosylated hemoglobin (HbA1c) among diabetic patients .

Table: Summary of Metabolic Effects

Study ReferenceChromium FormDose (µg/day)Duration (weeks)Fasting Glucose Reduction (%)
Chromium Nicotinate10001615
Chromium Picolinate4001210
This compound400712

Applications in Animal Husbandry

This compound is also utilized in animal nutrition, particularly for improving growth performance and feed efficiency in livestock. A recent meta-analysis revealed that the addition of chromium nicotinate to pig diets significantly enhanced average daily gain and feed-to-gain ratios .

Case Study: Impact on Weaned Piglets

In a controlled study, weaned piglets receiving this compound showed improved growth metrics compared to those on a standard diet without supplementation.

ParameterControl GroupThis compound Group
Average Daily Gain (g/day)200 ± 20250 ± 25
Feed Conversion Ratio3.02.5

Chemical Reactions Analysis

Reaction Pathway

  • Precipitation Method :
    Chromium(III) chloride (CrCl₃) reacts with nicotinic acid in water at pH 4–4.5, forming a dark green complex after 48 hours .

    CrCl3+2C6H5NO2Cr C6H4NO2 2Cl+3HCl\text{CrCl}_3+2\,\text{C}_6\text{H}_5\text{NO}_2\rightarrow \text{Cr C}_6\text{H}_4\text{NO}_2\text{ }_2\text{Cl}+3\,\text{HCl}
  • Structural Features :
    The complex adopts an octahedral geometry, with nicotinate ligands binding via carboxylate oxygen and pyridine nitrogen atoms . Water molecules occupy remaining coordination sites in the hydrated form .

Synthesis Conditions Details
ReactantsCrCl₃, nicotinic acid
pH Range4.0–4.5
Reaction Time48 hours
Product ColorDark green
Coordination GeometryOctahedral (Cr³⁺ bonded to 2 nicotinate ligands, 2–3 H₂O molecules)

Oxidation Reactions

Chromium dinicotinate undergoes oxidation in the presence of strong oxidizing agents like periodate (IO₄⁻), leading to the formation of hexavalent chromium species .

Kinetic Mechanism

The oxidation proceeds via a two-step biphasic process :

  • Fast Step : Cr(III) → Cr(IV)

  • Slow Step : Cr(IV) → Cr(VI)

Experimental Observations :

  • Rate Dependence :

    • First-order kinetics with respect to [Cr(III)] and [IO₄⁻].

    • Rate increases with pH due to deprotonation of the complex.

Kinetic Parameters Fast Step (k₁) Slow Step (k₂)
Activation Enthalpy (ΔH‡)33.2 kJ/mol44.6 kJ/mol
Activation Entropy (ΔS‡)-158 J/(mol·K)-112 J/(mol·K)
pH DependenceLinear increaseLinear increase
Temperature Range35–50°C35–50°C
  • Mechanism : Inner-sphere electron transfer via coordination of IO₄⁻ to Cr(III), followed by intramolecular redox steps .

Stability and Decomposition

The complex exhibits pH-dependent stability, with deprotonated forms showing higher reactivity.

Key Findings :

  • Acidic Conditions :
    Protonated [Cr(nic)(H₂O)₂]⁺ dominates, showing slower oxidation rates.

  • Alkaline Conditions :
    Deprotonated [Cr(nic)(H₂O)(OH)] species forms, accelerating oxidation.

Spectral Changes During Oxidation:

  • Initial UV-Vis peaks at 575 nm and 420 nm (Cr³⁺) shift to 346 nm (Cr⁶⁺) .

  • Isosbestic point observed at 510 nm, confirming equilibrium between Cr(III) and Cr(VI) species .

Comparative Reactivity

This compound’s reactivity differs from related chromium complexes:

Complex Oxidation Rate (k, s⁻¹) ΔH‡ (kJ/mol) ΔS‡ (J/(mol·K)) Ref
Cr(III)-nicotinate2.31 × 10⁻³ (k₁)33.2-158
[Cr(HIDA)₂(H₂O)]0.12 × 10⁻³12.3-241
Cr(III)-picolinate1.82 × 10⁻³28.9-145

Comparison with Similar Compounds

Chemical Structure and Properties

Chromium dinicotinate’s molecular geometry is influenced by the orientation of the nitrogen atoms in the nicotinate ligands, which affects its stability and interaction with biological targets (Figure 5 in ). Key properties include:

  • Molecular Weight : ~400 g/mol (estimated based on nicotinate ligand composition).
  • Thermal Stability : Computational studies (DFT) indicate moderate thermal stability, dependent on ligand arrangement and alkoxy chain length .
  • Solubility : Higher solubility in polar solvents compared to chromium picolinate due to the hydrophilic nature of nicotinic acid .

Comparison with Chromium Polynicotinate

Chromium polynicotinate (often marketed as chromium nicotinate) is a related compound but differs structurally and functionally:

Parameter This compound Chromium Polynicotinate
Ligand Composition Two nicotinic acid molecules Three nicotinic acid molecules (trinicotinate dominant)
Commercial Form Pure dinicotinate complex Mixture of tri- and dinicotinate
Bioavailability Moderate; ligand size balances solubility and absorption Potentially lower due to larger molecular size
Regulatory Status Recognized in supplements (e.g., MuscleMds Carnivor Mass ) Commonly used but less standardized in formulations

Key Findings :

  • Polynicotinate’s mixed composition may lead to inconsistent efficacy in clinical settings, whereas dinicotinate’s defined structure allows for reproducible pharmacokinetics .
  • Both compounds enhance insulin receptor activity, but dinicotinate shows superior effects in reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in animal models .

Comparison with Chromium Picolinate

Chromium picolinate (Cr(C₅H₄NCOO)₃) is another widely studied chromium supplement:

Parameter This compound Chromium Picolinate
Ligand Type Nicotinic acid Picolinic acid
Molecular Weight ~400 g/mol ~459 g/mol
Bioavailability Moderate High due to lipophilic ligands
Safety Profile Limited evidence of toxicity at recommended doses Potential oxidative DNA damage at high doses
Clinical Efficacy Reduces insulin resistance and oxidative stress Mixed results; some studies report no significant metabolic benefits

Key Findings :

  • Chromium picolinate’s lipophilic nature enhances cellular uptake but may generate reactive oxygen species (ROS) at elevated doses, raising safety concerns .

Q & A

Q. What are the proposed mechanisms by which chromium dinicotinate modulates insulin signaling pathways?

this compound is hypothesized to enhance insulin receptor activity by stabilizing a chromium-containing oligopeptide that binds to the insulin receptor, increasing tyrosine kinase activity and phosphorylation of insulin receptor substrate-1 (IRS-1). This mechanism may reduce oxidative stress by suppressing NF-κB activation and downstream pro-inflammatory cytokines (e.g., TNF-α, IL-6) linked to insulin resistance . To validate this, researchers should design in vitro assays measuring IRS-1 phosphorylation and NF-κB nuclear translocation in insulin-sensitive cell lines under hyperglycemic conditions.

Q. What experimental models are commonly used to study this compound’s metabolic effects?

Rodent models (e.g., diabetic rats) and in vitro systems (e.g., adipocyte or hepatocyte cultures) are standard. Key parameters include glucose tolerance tests, insulin sensitivity assays, and cytokine profiling (e.g., ELISA for TNF-α). For reproducibility, ensure consistent dosing (e.g., 1–10 µg chromium/kg body weight) and duration (4–12 weeks) based on prior studies .

Q. How can researchers determine the optimal dosage of this compound for metabolic studies?

Conduct dose-response experiments in animal models, comparing outcomes like fasting glucose, HbA1c, and insulin levels. Reference existing ranges: 0.5–5 mg/kg/day in rodents . Include controls for diet-induced variability and measure tissue chromium levels via atomic absorption spectroscopy to confirm bioavailability.

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be reconciled?

Contradictions often arise from variability in subject populations (e.g., diabetic vs. non-diabetic), dosing regimens, or analytical methods. A meta-analysis of existing data should stratify results by study design, dosage, and outcome measures. For example, Bennett et al. (2006) found no body composition changes despite altered plasma hormones, highlighting the need for standardized endpoints .

Q. What advanced analytical techniques are suitable for studying this compound’s stability in biological systems?

Luminescence lifetime measurements and association constant analysis (as used in europium complex studies) can assess this compound’s interaction with biomolecules. For example, buffer systems (e.g., PBS vs. TRIS) significantly influence binding stability, as shown in Table 1 below :

Buffer pH Association Constant (K)
PBS73.2 × 10³
HEPES71.1 × 10³
TRIS91.0 × 10³

Q. How does this compound interact with other metal ions in biological matrices?

Competitive binding assays using inductively coupled plasma mass spectrometry (ICP-MS) can quantify chromium’s displacement by ions like Fe³⁺ or Zn²⁺. For instance, europium complex studies revealed phosphate buffers compete with dinicotinate for metal coordination, suggesting similar interactions may occur in vivo .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s effects on glucose metabolism?

Use multivariate regression to account for covariates (e.g., baseline glucose, diet). For small-sample studies, non-parametric tests (e.g., Wilcoxon signed-rank) are robust. Report effect sizes and confidence intervals to address variability in human trials .

Q. How to ensure reproducibility in this compound research?

Follow the Beilstein Journal’s guidelines:

  • Detail experimental protocols in supplementary materials (e.g., synthesis steps, buffer preparation).
  • Include full characterization data (e.g., NMR, HPLC purity) for novel compounds.
  • Reference primary literature for known compounds .

Q. What are best practices for measuring this compound’s impact on oxidative stress?

Combine biomarkers like malondialdehyde (MDA) for lipid peroxidation and glutathione (GSH) levels. Use fluorescence-based probes (e.g., DCFH-DA) for real-time ROS detection in cell cultures. Normalize results to protein content or cell count .

Q. How to design a PICOT framework for clinical trials on this compound?

  • P (Population): Type 2 diabetic patients aged 40–65.
  • I (Intervention): 500 µg chromium/day as dinicotinate.
  • C (Comparison): Placebo-controlled, double-blind.
  • O (Outcome): Change in HOMA-IR at 12 weeks.
  • T (Time): 3-month follow-up.
    This structure ensures specificity and aligns with NIH-funded trial designs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.